(1S,2S)-1,2-DI(4'-Methoxyphenyl)-1,2-diaminoethane
Overview
Description
(1S,2S)-1,2-DI(4’-Methoxyphenyl)-1,2-diaminoethane is a chiral diamine compound with significant applications in asymmetric synthesis and catalysis. It is characterized by the presence of two methoxyphenyl groups attached to a diaminoethane backbone, making it a valuable ligand in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2S)-1,2-DI(4’-Methoxyphenyl)-1,2-diaminoethane typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-methoxybenzaldehyde and a suitable chiral diamine precursor.
Condensation Reaction: The 4-methoxybenzaldehyde undergoes a condensation reaction with the chiral diamine precursor in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride.
Purification: The resulting product is purified using recrystallization or chromatography techniques to obtain the desired (1S,2S)-1,2-DI(4’-Methoxyphenyl)-1,2-diaminoethane with high enantiomeric purity.
Industrial Production Methods: In an industrial setting, the production of (1S,2S)-1,2-DI(4’-Methoxyphenyl)-1,2-diaminoethane may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for purification and quality control is common.
Chemical Reactions Analysis
Types of Reactions: (1S,2S)-1,2-DI(4’-Methoxyphenyl)-1,2-diaminoethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes.
Reduction: It can be reduced to form secondary amines or other reduced derivatives.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium methoxide, sodium ethoxide, and other alkoxides are employed.
Major Products:
Oxidation Products: Imines, oximes.
Reduction Products: Secondary amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(1S,2S)-1,2-DI(4’-Methoxyphenyl)-1,2-diaminoethane has diverse applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric catalysis, facilitating enantioselective reactions.
Biology: The compound is studied for its potential role in enzyme inhibition and as a building block for biologically active molecules.
Medicine: Research explores its use in the synthesis of pharmaceutical intermediates and potential therapeutic agents.
Industry: It is employed in the production of fine chemicals, agrochemicals, and specialty materials.
Mechanism of Action
The mechanism of action of (1S,2S)-1,2-DI(4’-Methoxyphenyl)-1,2-diaminoethane involves its ability to coordinate with metal ions, forming stable complexes that facilitate various catalytic processes. The methoxyphenyl groups enhance the compound’s steric and electronic properties, making it an effective chiral ligand. The molecular targets and pathways involved depend on the specific reaction or application, but generally, the compound acts by stabilizing transition states and intermediates in catalytic cycles.
Comparison with Similar Compounds
- (1S,2S)-1,2-Bis(4-nitrophenyl)ethylenediamine
- (1S,2S)-1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine
- (1S,2S)-1,2-Bis(2-hydroxyphenyl)ethylenediamine
Comparison:
Uniqueness: (1S,2S)-1,2-DI(4’-Methoxyphenyl)-1,2-diaminoethane is unique due to the presence of methoxy groups, which provide distinct electronic and steric effects compared to nitro, trimethyl, or hydroxy substituents.
Reactivity: The methoxy groups enhance the compound’s nucleophilicity and ability to participate in substitution reactions.
Applications: While similar compounds are also used in asymmetric synthesis, the specific properties of (1S,2S)-1,2-DI(4’-Methoxyphenyl)-1,2-diaminoethane make it particularly suitable for certain catalytic processes and pharmaceutical applications.
Properties
IUPAC Name |
1,2-bis(4-methoxyphenyl)ethane-1,2-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-19-13-7-3-11(4-8-13)15(17)16(18)12-5-9-14(20-2)10-6-12/h3-10,15-16H,17-18H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWMPRHYHRAUVGY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C(C2=CC=C(C=C2)OC)N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117106-36-2, 58520-03-9 | |
Record name | meso-1,2-Bis(4-methoxyphenyl)ethylenediamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (1R,2R)-1,2-Bis(4-methoxyphenyl)ethylenediamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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